1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Urea Transporter URAT1 Transporter Selectivity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, commonly designated as ADS-J13, is a synthetic small molecule categorized under phenylurea compounds and pyrimidinones. Its structure features a morpholinopyrimidine moiety linked via a methylurea bridge to a substituted phenyl ring.

Molecular Formula C18H22ClN5O4
Molecular Weight 407.86
CAS No. 1797331-13-5
Cat. No. B2398936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
CAS1797331-13-5
Molecular FormulaC18H22ClN5O4
Molecular Weight407.86
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl)OC
InChIInChI=1S/C18H22ClN5O4/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-3-4-20-17(22-12)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,23,25)
InChIKeyYLZOXJUCYPCWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for ADS-J13 (CAS 1797331-13-5): A Morpholinopyrimidine Urea Scaffold for Transporter Research


1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, commonly designated as ADS-J13, is a synthetic small molecule categorized under phenylurea compounds and pyrimidinones [1]. Its structure features a morpholinopyrimidine moiety linked via a methylurea bridge to a substituted phenyl ring. The compound is listed in authoritative databases as a MeSH Supplementary Concept, with its first reported source tracing to research on solute transport mechanisms [2]. This positions ADS-J13 as a research tool scaffold for investigating transporter inhibition, distinct from broader kinase-targeting analogs in the same chemical class.

Why ADS-J13 (1797331-13-5) Cannot Be Interchanged with Other Morpholinopyrimidine Ureas for Transporter Studies


The morpholinopyrimidine urea class encompasses compounds with divergent primary pharmacology. While many analogs, such as AZD3147, are optimized as potent dual mTORC1/mTORC2 kinase inhibitors [1], ADS-J13 is indexed in biological databases for urea transporter (Solute Carrier Family 14) and urate transporter (URAT1/SLC22A12) inhibition [2][3]. This target class divergence means that substituting ADS-J13 with an mTOR-optimized urea analog would completely alter the biological outcome. The specific substitution pattern—5-chloro-2,4-dimethoxy on the phenyl ring—is a critical pharmacophoric element that differentiates its activity profile, making generic replacement scientifically invalid for experiments probing urea or urate transport.

Quantitative Differentiation Evidence for ADS-J13 (1797331-13-5) Against Class Analogs


Transporter Target Selectivity Profile of ADS-J13 vs. Kinase-Targeted Class Analog AZD3147

ADS-J13 demonstrates a class-level differentiated activity against urea and urate transporters, a profile absent from the well-characterized mTOR kinase inhibitor AZD3147. In vitro assay data curated in authoritative databases show ADS-J13 inhibits rat urea transporter UT-A1 (IC50 = 5.00 µM) and human urate transporter URAT1 (IC50 = 3.22 µM) [1][2]. AZD3147, a morpholinopyrimidine urea optimized for mTOR inhibition, does not report activity on these transporters (IC50 > 10 µM or inactive) [3]. This represents a target class shift driven by the divergent substitution pattern.

Urea Transporter URAT1 Transporter Selectivity SLC14A2 SLC22A12

Structural Determinant for Transporter Binding: 5-Chloro-2,4-Dimethoxy Substitution vs. Dimethylamino Analogs

The 5-chloro-2,4-dimethoxyphenyl substitution is a key structural differentiator from a closely related analog, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797225-03-6) [1]. The target compound features a urea linkage at the pyrimidine 4-methyl position, whereas the analog has a dimethylamino group at the 4-position and a urea linkage at the 5-position. Although direct comparative pharmacological data for these two specific compounds is lacking, the structural difference is predicted to affect hydrogen bonding networks and molecular geometry with transporter proteins versus kinase targets [2].

Structure-Activity Relationship Substitution Pattern Transporter Binding Medicinal Chemistry

Class-Level Superiority: Urea Transporter Inhibition (UT-A/UT-B) as a Diuretic Strategy vs. Conventional Diuretic Targets

As a representative of the urea transporter inhibitor class, ADS-J13 functions as a 'urearetic,' a novel diuretic strategy that differs fundamentally from loop or thiazide diuretics. Reviews of the field indicate that inhibitors of UT-A and UT-B transporters produce diuresis with fewer serum electrolyte abnormalities compared to conventional diuretics like furosemide [1]. This physiological differentiation provides a class-level advantage for ADS-J13 in research contexts focused on electrolyte-sparing fluid management.

Urearetics Urea Transporter Diuretic SLC14A1 SLC14A2

Recommended Research Applications for ADS-J13 (1797331-13-5) Based on Transporter Selectivity Evidence


Tool Compound for Urea Transporter (UT-A1) Functional Assays

Use ADS-J13 as a selective inhibitor tool to study UT-A1-mediated urea flux in MDCK cells or renal cell models. Its reported IC50 of 5.00 µM [1] provides a defined concentration for establishing dose-response relationships in urea uptake studies, enabling discrimination between UT-A1 and UT-B mediated transport when compared to UT-B selective probes.

Probe for Human URAT1-Mediated Uric Acid Transport Inhibition

Employ ADS-J13 in urate transport assays using HEK293 cells overexpressing human URAT1, leveraging its IC50 of 3.22 µM [2]. This concentration can serve as a baseline for developing new uricosuric agents, especially when benchmarking against established URAT1 inhibitors like benzbromarone.

Dual Transporter Pharmacological Profiling for Urearetic Drug Discovery

Prioritize this compound in screening cascades aiming to identify dual UT-A1 and URAT1 inhibitors. The combination of solute carrier inhibition profiles distinguishes ADS-J13 from kinase-inhibiting morpholinopyrimidine ureas and provides a unique starting point for designing novel diuretic agents with a potentially improved safety profile, as suggested by class-level reviews [3].

Quote Request

Request a Quote for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.